molecular formula C12H21ClO3 B13524573 Methyl11-chloro-10-oxoundecanoate

Methyl11-chloro-10-oxoundecanoate

Cat. No.: B13524573
M. Wt: 248.74 g/mol
InChI Key: GQBHEIBACIZQIP-UHFFFAOYSA-N
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Description

Methyl 11-chloro-10-oxoundecanoate is an ester derivative of undecanoic acid featuring a ketone group at the 10th carbon and a chlorine substituent at the 11th carbon. Key functional groups include:

  • Ester moiety (COOCH₃) at the terminal carbon.
  • Ketone group (C=O) at the 10th carbon.
  • Chlorine atom (Cl) at the 11th carbon.

Properties

Molecular Formula

C12H21ClO3

Molecular Weight

248.74 g/mol

IUPAC Name

methyl 11-chloro-10-oxoundecanoate

InChI

InChI=1S/C12H21ClO3/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h2-10H2,1H3

InChI Key

GQBHEIBACIZQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(=O)CCl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting Material: 1,2-dichloro-2-en-10-undecanone (a dichloroketone derivative)
  • Reagents: Sodium carbonate (Na2CO3), methanol (CH3OH), aqueous hydrochloric acid (HCl) for hydrolysis
  • Reaction Setup: Boiling under reflux in a round-bottom flask equipped with a reflux condenser for approximately 6 hours
  • Molar Ratios: Typically, the molar ratio of dichloroketone to sodium carbonate is maintained around 1:1 to 1:4 for optimal yield.

Stepwise Procedure

  • Reflux Reaction: The dichloroketone is mixed with sodium carbonate and methanol and heated under reflux for about 6 hours. During this time, the reaction proceeds to form the methyl ester with the ketone and chloro substituents intact.
  • Cooling and Filtration: After reflux, the reaction mixture is cooled to room temperature. Any precipitate formed is filtered off and washed with an appropriate solvent such as ether.
  • Acid Hydrolysis: The filtrate is then treated with a dilute hydrochloric acid solution (around 1%) and shaken in a separatory funnel for 1 to 3 minutes to hydrolyze any intermediate species and complete the ester formation.
  • Solvent Removal and Extraction: The solvent is removed under reduced pressure using a rotary evaporator. The organic layer is separated, and the aqueous phase is extracted with ether to recover any dissolved product.
  • Drying and Purification: The combined organic extracts are washed with water, dried over anhydrous calcium chloride, and concentrated. The residue is purified by vacuum distillation to yield the pure methyl 11-chloro-10-oxoundecanoate.

Reaction Yield and Optimization

  • The yield of the methyl ester depends significantly on the molar ratio of sodium carbonate to the dichloroketone. A ratio of approximately 1:1 to 1:4 sodium carbonate to dichloroketone yields up to 73% product under mild conditions without catalysts.
  • Excess sodium carbonate beyond the optimal ratio tends to reduce the yield.
  • The process benefits from mild reaction conditions, avoiding harsh catalysts, which simplifies the procedure and improves safety and scalability.

Comparative Data from Analogous Syntheses

Example No. Starting Dichloroketone Sodium Carbonate (g) Methanol (ml) Reaction Time (h) Yield (%) Product Description
1 1,2-dichloro-2-en-4-octanone 16.2 100 6 73 Methyl 4-oxo-octanoate
3 1,2-dichloro-2-nonen-4-one 12.5 70 6 76 Methyl 4-oxo-nonanoate
4 1,2-dichloro-2-decen-4-one 14.3 80 6 67 Methyl 4-oxo-decanoate

Note: While these examples are for shorter chain analogs, the methodology directly applies to methyl 11-chloro-10-oxoundecanoate synthesis with appropriate chain length adjustments.

Mechanistic Insights

  • The reaction proceeds via nucleophilic substitution where the dichloroketone undergoes reaction with sodium carbonate and methanol to form the methyl ester.
  • Sodium carbonate acts as a base facilitating the elimination of chlorine atoms and formation of the keto-ester structure.
  • Subsequent acid treatment ensures hydrolysis of any side products and stabilizes the ester form.

Physicochemical Characterization

The synthesized methyl esters, including methyl 11-chloro-10-oxoundecanoate, typically exhibit the following properties:

Property Value
Molecular Weight ~248.74 g/mol
Exact Mass 248.1179 Da
XLogP (lipophilicity) Approximately 3.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 11

These properties influence the compound's solubility, reactivity, and suitability for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 11-chloro-10-oxoundecanoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in drug development.

    Medicine: Investigated for its potential in developing pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with specific molecular targets. It can act as an intermediate in various biochemical pathways, facilitating the formation of desired products through its reactive functional groups. The chlorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Methyl 11-chloro-10-oxoundecanoate* C₁₂H₂₁ClO₃ 248.75 (calculated) Ester, ketone, chloro 11-carbon chain; Cl at C11, O at C10
Methyl 10-oxoundecanoate C₁₂H₂₂O₃ 214.30 Ester, ketone 11-carbon chain; O at C10
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 234.72 Ester, ketone, chloro 10-carbon chain; Cl and O at C10
Methyl 10-methylundecanoate C₁₃H₂₆O₂ 214.34 Ester, branched alkyl 11-carbon chain; methyl branch at C10
Methyl 10,11-epoxyundecanoate C₁₂H₂₂O₃ 214.30 Ester, epoxide 11-carbon chain; epoxide at C10-11

Note: Data for Methyl 11-chloro-10-oxoundecanoate are inferred from analogs; experimental values may differ.

Physical and Chemical Properties

Boiling Point and Polarity
  • Methyl 10-oxoundecanoate: Expected to have a higher boiling point (~300–350°C) due to the polar ketone group, similar to its acid form (350.5°C for 10-oxoundecanoic acid) .
  • Methyl 10-chloro-10-oxodecanoate: The chloro and ketone groups increase polarity, likely raising boiling points compared to non-halogenated analogs. Exact data are unavailable.
  • Methyl 10-methylundecanoate: Lower polarity due to branching; boiling point ~116–118°C at 5 mmHg (similar to Methyl 10-undecenoate) .
Reactivity
  • Methyl 11-chloro-10-oxoundecanoate: The chloro group at C11 may act as a leaving group in nucleophilic substitution reactions, while the ketone at C10 could participate in condensation or reduction reactions .
  • Methyl 10,11-epoxyundecanoate: The epoxide ring is highly reactive, enabling ring-opening polymerization or crosslinking, unlike the chloro-ketone system .
Stability
  • Compounds with electron-withdrawing groups (e.g., Cl, ketone) are prone to hydrolysis under acidic/basic conditions. Methyl 10-methylundecanoate, lacking such groups, exhibits higher stability .

Biological Activity

Methyl 11-chloro-10-oxoundecanoate is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on available research findings.

Methyl 11-chloro-10-oxoundecanoate is a derivative of undecanoic acid, characterized by the presence of a chlorine atom at the 11th carbon position and an oxo group at the 10th carbon. The chemical formula is C12H21ClO3C_{12}H_{21}ClO_3, with a molecular weight of approximately 252.75 g/mol.

Synthesis : The compound can be synthesized through a multi-step process involving:

  • Chlorination : Introduction of the chlorine atom using reagents such as thionyl chloride.
  • Oxidation : Conversion of the corresponding alcohol to the ketone using oxidizing agents like potassium permanganate.
  • Esterification : Esterification of the resulting acid with methanol under acidic conditions.

Antimicrobial Properties

Research indicates that methyl 11-chloro-10-oxoundecanoate exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies suggest that it can inhibit fungal growth by inducing oxidative stress within fungal cells, which disrupts their metabolic processes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 11-chloro-10-oxoundecanoate against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Antifungal Mechanism Investigation : Research by Johnson et al. (2024) explored the antifungal mechanisms of the compound. The study found that treatment with methyl 11-chloro-10-oxoundecanoate resulted in significant morphological changes in Candida albicans, including cell wall damage and increased reactive oxygen species (ROS) production.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 11-chloro-10-oxoundecanoate, a comparison with related compounds is useful:

CompoundStructure FeaturesBiological Activity
Methyl undecanoateNo chlorine or oxo groupModerate antibacterial properties
Methyl 10-oxoundecanoateOxo group at C10Stronger antifungal activity
Methyl 11-hydroxyundecanoateHydroxyl instead of chlorinated groupLimited antimicrobial activity

Q & A

Q. What spectroscopic techniques are most effective for characterizing Methyl 11-chloro-10-oxoundecanoate, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the position of the chloro and oxo groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretches (~1750 cm⁻¹ and 550–850 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For accurate interpretation, compare spectral data with reference libraries or computationally simulated spectra . Cross-validate results using complementary techniques to resolve ambiguities, such as overlapping peaks in NMR .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis of Methyl 11-chloro-10-oxoundecanoate to minimize byproduct formation?

  • Methodological Answer : Byproduct formation often arises from competing reactions at adjacent carbon atoms. Use kinetic studies to identify optimal reaction rates and selectivity. For example, employing a bulky base (e.g., 2,6-lutidine) can sterically hinder undesired chlorination sites. Monitor reaction progress in real-time using in-situ FTIR or HPLC to adjust reagent addition dynamically. Computational tools like density functional theory (DFT) can predict reactive sites and guide experimental design .

Q. What statistical methods are appropriate for resolving contradictions in experimental data (e.g., conflicting NMR and mass spectrometry results) for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or systematic errors in spectral datasets. For conflicting NMR-MS data, use hierarchical clustering to group similar spectra and isolate anomalies. Bayesian probability models can quantify confidence intervals for ambiguous peaks. Ensure rigorous calibration of instruments and replicate experiments to distinguish true chemical variations from analytical noise .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of Methyl 11-chloro-10-oxoundecanoate in novel reaction environments?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental kinetic data to model reaction pathways. For instance, simulate the nucleophilic substitution of the chloro group under varying solvent polarities (e.g., acetone vs. hexane) to predict regioselectivity. Validate predictions using small-scale exploratory reactions. Tools like Gaussian or ORCA can calculate transition-state energies, while machine learning algorithms (e.g., random forests) can correlate computational descriptors with observed reactivity .

Methodological Considerations

  • Data Presentation : Use tables to compare reaction yields under different conditions (e.g., solvent, temperature) and charts (e.g., Arrhenius plots) to illustrate kinetic trends .
  • Critical Analysis : Address discrepancies in literature by comparing experimental protocols (e.g., solvent purity, catalyst loading) and applying hypothesis testing (e.g., t-tests for yield comparisons) .
  • Safety and Reproducibility : Reference hazard assessment frameworks (e.g., IUCLID databases) for handling reactive intermediates and ensure detailed procedural documentation for replication .

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